molecular formula C15H18ClNO3 B6635623 4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid

4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid

Cat. No.: B6635623
M. Wt: 295.76 g/mol
InChI Key: MYUFUBMDWPLUSK-UHFFFAOYSA-N
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Description

4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid is an organic compound that features a cyclohexane ring substituted with a carboxylic acid group and an amide linkage to a 4-chloro-2-methylbenzoyl group

Properties

IUPAC Name

4-[(4-chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3/c1-9-8-11(16)4-7-13(9)14(18)17-12-5-2-10(3-6-12)15(19)20/h4,7-8,10,12H,2-3,5-6H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYUFUBMDWPLUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)C(=O)NC2CCC(CC2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Amide Bond: The reaction between 4-chloro-2-methylbenzoic acid and cyclohexylamine under dehydrating conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC), to form the amide bond.

    Cyclohexane Carboxylation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can target the amide bond or the carboxylic acid group, leading to the formation of amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: Potential use as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Materials Science: Utilized in the development of novel materials with specific properties, such as polymers or coatings.

    Biological Studies: Investigated for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the nature of the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(4-Chlorobenzoyl)amino]cyclohexane-1-carboxylic acid
  • 4-[(4-Methylbenzoyl)amino]cyclohexane-1-carboxylic acid
  • 4-[(4-Fluoro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid

Uniqueness

4-[(4-Chloro-2-methylbenzoyl)amino]cyclohexane-1-carboxylic acid is unique due to the presence of both the chloro and methyl groups on the benzoyl ring, which can influence its chemical reactivity and biological activity. These substituents can affect the compound’s binding affinity to molecular targets and its overall stability.

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